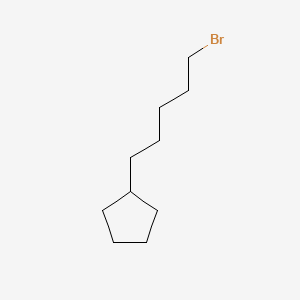![molecular formula C14H17NO4 B13524323 rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid is a complex organic compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the benzyloxycarbonyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions may involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its cyclopropane ring structure and the presence of the benzyloxycarbonyl group. These features confer specific reactivity and binding properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(1S,3S)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2)10(12(16)17)11(14)15-13(18)19-8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,15,18)(H,16,17)/t10-,11-/m0/s1 |
InChI Key |
BMYLTYQNPRHWIU-QWRGUYRKSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1(C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



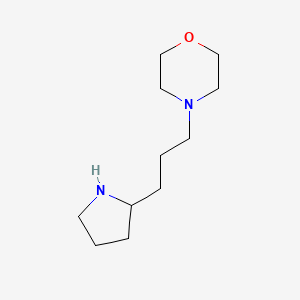
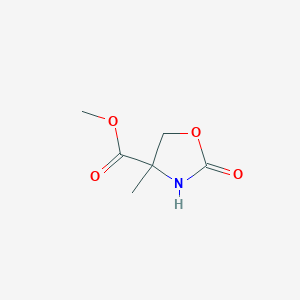

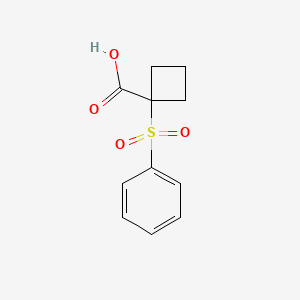
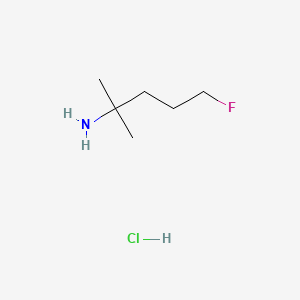

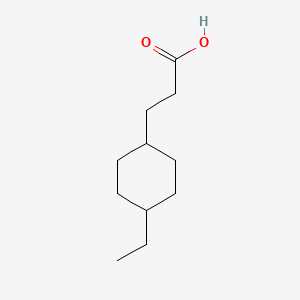
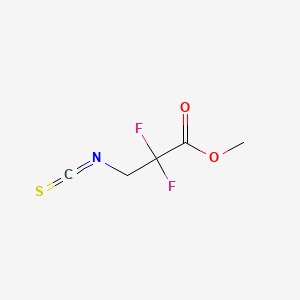

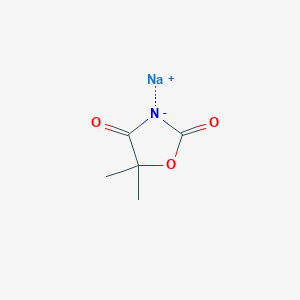
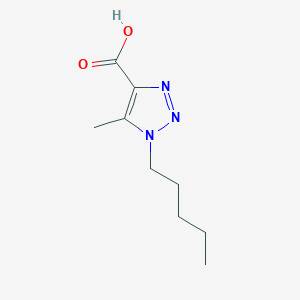
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
